

The N-Terminal Region: An Indispensable Component for Leptin's Biological Activity

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Compound of Interest		
Compound Name:	Leptin (22-56), human	
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A comprehensive analysis of structure-function studies reveals that the N-terminal region of the hormone leptin is crucial for its interaction with its receptor and subsequent biological effects. Experimental data from various studies, including those involving site-directed mutagenesis and in vivo models, unequivocally demonstrate that modifications or deletions in this region can significantly impair or completely abolish leptin's ability to regulate appetite and body weight.

Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in energy homeostasis by signaling the status of fat stores to the brain. Its action is initiated by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to a reduction in food intake and an increase in energy expenditure. Structure-function studies have identified three key receptor binding sites on the leptin molecule, with site III being located near the N-terminus of helix D. This region is critical for the formation of a functional signaling complex.

Comparative Analysis of N-Terminal Leptin Variants

To quantitatively assess the impact of the N-terminal region on leptin's function, we have compiled data from multiple studies examining various N-terminal modifications. The data, summarized in the table below, clearly illustrates the dramatic loss of function associated with N-terminal deletions and the potential for specific point mutations to modulate receptor binding affinity.



Leptin Variant	Modificatio n	Receptor Binding Affinity (Kd)	Signaling Activation (STAT3 Phosphoryl ation EC50)	In Vivo Effect on Food Intake	Reference
Wild-Type Human Leptin	None	~1.7 nM	~0.5-1.0 nM	Significant reduction	(Multiple Sources)
N-Terminal Deletion Mutant	Complete removal of the N- terminal region	No detectable binding	No activity	No effect on food intake[1]	Imagawa et al., 1998[1]
D23L Mutant	Aspartic acid at position 23 replaced by Leucine	~28 pM (>60- fold higher affinity)	Not reported	Potent antagonist when combined with other mutations	Shpilman et al., 2011

Note: The table is a compilation of data from the cited sources and is intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.

The seminal work by Imagawa and colleagues in 1998 provided the foundational evidence for the critical role of the N-terminal region. Their study, utilizing N-terminally truncated human leptin, demonstrated a complete loss of both receptor binding and in vivo biological activity, as measured by the inability to reduce food intake in ob/ob mice[1]. More recent studies, such as the one by Shpilman et al., have explored the effects of specific point mutations within the N-terminal domain. The D23L mutation, for instance, was shown to dramatically increase the binding affinity of leptin for its receptor, highlighting the nuanced role of individual amino acid residues in this region in modulating the hormone-receptor interaction.

Leptin Signaling and Experimental Workflow



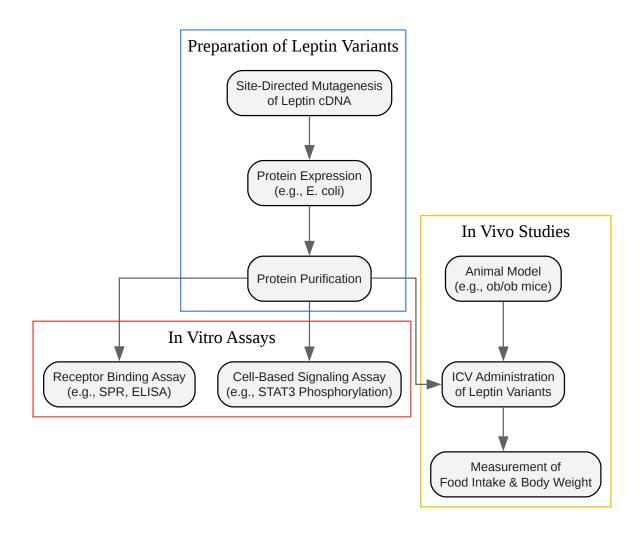
The biological effects of leptin are mediated through a well-defined signaling pathway. The following diagrams illustrate the canonical leptin signaling cascade and a typical experimental workflow used to assess the activity of leptin variants.



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Leptin Signaling Pathway





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References

- 1. Structure-function studies of human leptin PubMed [pubmed.ncbi.nlm.nih.gov]
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